1-(3,4-Diethoxybenzoyl)indolin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

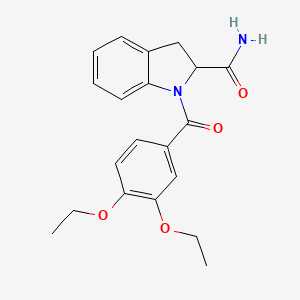

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to an indoline-2-carboxamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Biological Studies: Researchers use this compound to investigate its effects on different biological pathways and its potential as a biochemical tool.

Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Wirkmechanismus

Target of Action

The primary target of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . The indole nucleus in the compound binds with high affinity to multiple receptors, making it a valuable therapeutic agent .

Mode of Action

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide interacts with its target, MmpL3, by docking into the active site of the transporter . This interaction inhibits the normal function of MmpL3, disrupting the biosynthesis of the mycobacterial cell wall .

Biochemical Pathways

The inhibition of MmpL3 affects the biosynthesis pathway of the mycobacterial cell wall . This disruption leads to the death of the Mycobacterium tuberculosis, demonstrating the compound’s antitubercular activity .

Pharmacokinetics

The compound has shown selective activity towards mycobacterium tuberculosis over mammalian cells, suggesting minimal cytotoxicity .

Result of Action

The result of the action of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is the inhibition of growth in Mycobacterium tuberculosis . In addition, some indole-2-carboxamide derivatives have shown cytotoxic activities against certain cancer cell lines .

Vorbereitungsmethoden

The synthesis of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoyl chloride and indoline-2-carboxamide.

Reaction Conditions: The 3,4-diethoxybenzoyl chloride is reacted with indoline-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

1-(3,4-Dimethoxybenzoyl)indoline-2-carboxamide: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different chemical and biological properties.

1-(3,4-Dihydroxybenzoyl)indoline-2-carboxamide: Contains hydroxy groups, which can significantly alter its reactivity and biological activity.

1-(3,4-Dichlorobenzoyl)indoline-2-carboxamide: Substituted with chlorine atoms, resulting in different electronic and steric effects.

The uniqueness of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by an indoline core with a diethoxybenzoyl moiety and a carboxamide functional group. Its molecular formula is C17H19NO3 and it has a molecular weight of 299.34 g/mol.

Antimicrobial Activity

Research indicates that indole-2-carboxamide derivatives, including 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide, exhibit antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that modifications in the benzoyl group can enhance activity against pathogens .

Antiviral Properties

Indoline-2-carboxamide derivatives have also been investigated for their antiviral effects. Specifically, one study demonstrated that certain analogs conferred protection against neurotropic alphaviruses in preclinical models. The mechanism involved inhibition of viral replication, showcasing the potential for these compounds in treating viral infections .

Antiparasitic Activity

A notable application of indoline-2-carboxamides is their antiproliferative activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds in this class have shown significant inhibition of parasite growth with selectivity over mammalian cells, indicating their potential as therapeutic agents for human African trypanosomiasis (HAT) .

The biological activity of 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide is primarily attributed to its interaction with specific molecular targets within pathogens. For instance:

- Inhibition of Viral Replication : The compound may interfere with viral proteins essential for replication.

- Targeting Parasite Enzymes : It has been proposed that these compounds inhibit proteases critical for the survival and proliferation of Trypanosoma brucei .

Pharmacokinetic Properties

Pharmacokinetic studies have indicated that derivatives of indoline-2-carboxamide possess favorable properties for drug development:

- Blood-Brain Barrier Penetration : Some analogs have demonstrated the ability to cross the blood-brain barrier, which is crucial for treating central nervous system infections .

- Metabolic Stability : Modifications to the structure have been shown to improve metabolic stability in liver microsomes, enhancing their therapeutic potential .

Case Studies

- Alphavirus Protection in Mice : In preclinical studies, certain indoline derivatives provided significant protection against neuroadapted Sindbis virus infection in mice models. These studies emphasized the importance of structural modifications in enhancing potency and stability .

- Antiproliferative Efficacy Against Trypanosoma brucei : A focused screening identified several indoline derivatives with potent antiproliferative activity (EC50 = 27 nM). These compounds exhibited low toxicity to mammalian cells while effectively inhibiting parasitic growth .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (μM) | Selectivity |

|---|---|---|---|---|

| 1-(3,4-Diethoxybenzoyl)indoline-2-carboxamide | Indoline core with diethoxybenzoyl group | Antimicrobial, antiviral | TBD | >1600-fold over mammalian |

| Indole-2-carboxamide analog 1 | Similar core structure | Antiparasitic against T. brucei | 27 nM | High selectivity |

Eigenschaften

IUPAC Name |

1-(3,4-diethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-25-17-10-9-14(12-18(17)26-4-2)20(24)22-15-8-6-5-7-13(15)11-16(22)19(21)23/h5-10,12,16H,3-4,11H2,1-2H3,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBDTQUMQMDVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.